molecular formula C26H31NO6S B011468 Fmoc-Cys(tert-butoxycarnylpropyl)-OH CAS No. 102971-73-3

Fmoc-Cys(tert-butoxycarnylpropyl)-OH

Cat. No.: B011468
CAS No.: 102971-73-3
M. Wt: 485.6 g/mol
InChI Key: YUHBERDYPBZPQD-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Cys(tert-butoxycarnylpropyl)-OH is a modified amino acid derivative used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The tert-butoxycarnylpropyl group provides additional stability and protection to the cysteine residue, making it a valuable building block in the synthesis of complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Cys(tert-butoxycarnylpropyl)-OH typically involves the following steps:

    Protection of the Cysteine Residue: The cysteine residue is first protected using a tert-butoxycarnyl group. This is achieved by reacting cysteine with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Introduction of the Fmoc Group: The protected cysteine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA) to introduce the Fmoc group.

    Purification: The final product, this compound, is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale reactors are used to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Cys(tert-butoxycarnylpropyl)-OH undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments.

    Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which are crucial for the structural stability of proteins.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like HATU or HBTU are used for peptide bond formation.

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize the thiol group to form disulfide bonds.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptide Chains: Coupling reactions result in the formation of peptide chains.

    Disulfide Bonds: Oxidation reactions lead to the formation of disulfide bonds, contributing to the tertiary structure of proteins.

Scientific Research Applications

Fmoc-Cys(tert-butoxycarnylpropyl)-OH has a wide range of applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly those requiring cysteine residues.

    Drug Development: Modified peptides containing this compound are explored for their therapeutic potential.

    Bioconjugation: The compound is used in the conjugation of peptides to other biomolecules, such as antibodies or enzymes, for targeted drug delivery.

    Structural Biology: It aids in the study of protein folding and stability by facilitating the formation of disulfide bonds.

Mechanism of Action

The primary mechanism of action of Fmoc-Cys(tert-butoxycarnylpropyl)-OH involves its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The tert-butoxycarnyl group provides additional stability to the cysteine residue, ensuring that it remains intact during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, while the thiol group of cysteine can form disulfide bonds, contributing to the structural integrity of the final peptide or protein.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Cys(tert-butyl)-OH: Similar to Fmoc-Cys(tert-butoxycarnylpropyl)-OH but with a simpler tert-butyl protecting group.

    Fmoc-Cys(trityl)-OH: Uses a trityl group for protection, offering different stability and deprotection characteristics.

    Fmoc-Cys(acetamidomethyl)-OH: Features an acetamidomethyl group for protection, which is more labile compared to tert-butoxycarnyl.

Uniqueness

This compound is unique due to the combination of the Fmoc and tert-butoxycarnylpropyl groups, which provide enhanced stability and protection during peptide synthesis. This makes it particularly valuable for synthesizing peptides that require robust protection of the cysteine residue.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31NO6S/c1-26(2,3)33-23(28)13-8-14-34-16-22(24(29)30)27-25(31)32-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUHBERDYPBZPQD-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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